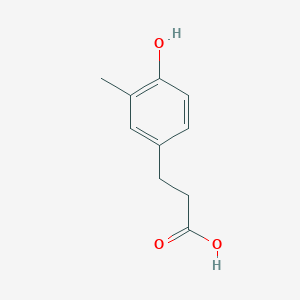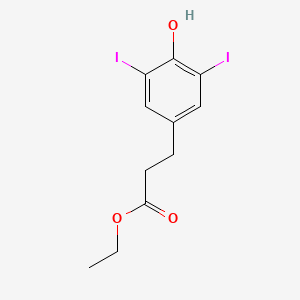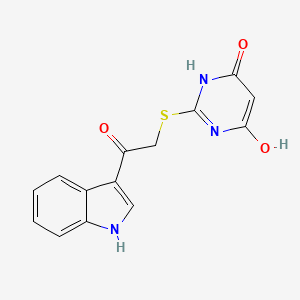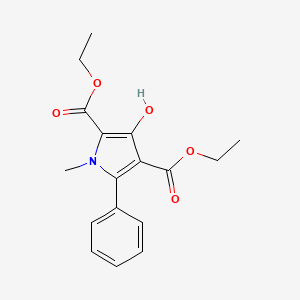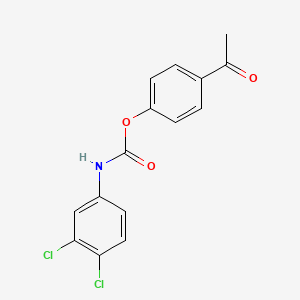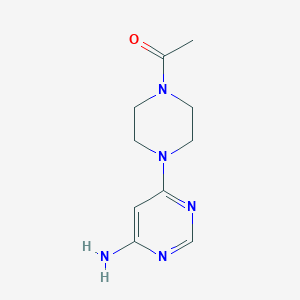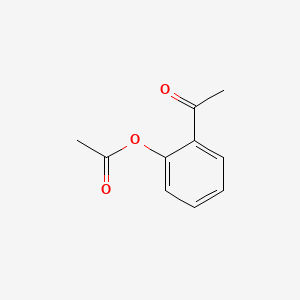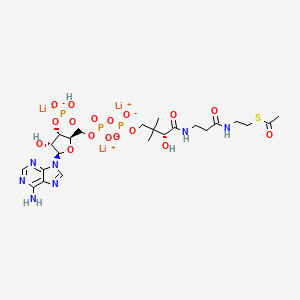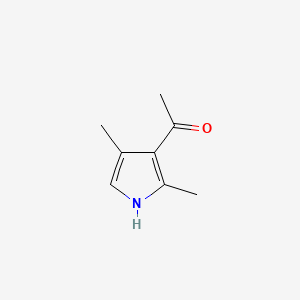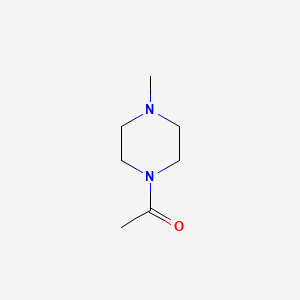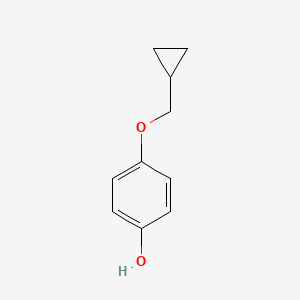
4-(Cyclopropylmethoxy)phenol
Übersicht
Beschreibung
“4-(Cyclopropylmethoxy)phenol” is a chemical compound with the molecular formula C10H12O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
A process for preparing 4-[2-(cyclopropyl methoxy)ethyl) phenol from P-chlorophenol includes such steps as phenohydroxy protecting, Grignard reacting, etherifying and hydrolyzing for removing .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular weight of 164.20 g/mol . The InChI code for the compound isInChI=1S/C10H12O2/c11-9-3-5-10 (6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 164.2 g/mol . It is a powder with a melting point of 49-52 degrees Celsius . The compound has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis and Evaluation in Pharmacology : 4-(Cyclopropylmethoxy)phenol derivatives, such as N-cyclopropylmethyl-4,14-dimethoxymorphinan, have been synthesized and evaluated for their pharmacological properties. These derivatives showed varying levels of agonism and antagonist activity at opioid receptors (Schmidhammer, Jennewein, & Smith, 1991).
Chemical Synthesis and Mechanism
- Mechanism of Intramolecular Reactions : Investigations into the reactions of specific carbene complexes with alkynes led to the production of phenol products, including those related to this compound (Anderson et al., 1993).
- Selective Synthesis Using Cyclodextrins : Cyclodextrins have been used in the selective synthesis of 4-(Hydroxymethyl)phenol from phenol, showcasing the utility of this compound derivatives in chemical modifications (Morozumi, Uetsuka, Komiyama, & Pitha, 1991).
Molecular Docking and Quantum Chemical Calculations
- Computational Studies : The molecular structure and spectroscopic data of related compounds have been analyzed using density functional theory, providing insights into their chemical behavior (Viji et al., 2020).
Environmental and Biological Studies
- Endocrine-Disrupting Studies : Synthesized nonylphenol isomers, related to this compound, were used for biological and environmental studies focusing on their endocrine-disrupting properties (Boehme et al., 2010).
Oxidation Mechanisms and Catalysis
- Oxidation in Rhodococcus sp. : The oxidation mechanism of 4-Nitrophenol by Rhodococcus sp. offers insights into how similar phenol compounds, like this compound, might undergo biochemical transformations (Takeo et al., 2008).
Spectroscopic and Electrochemical Analysis
- Spectroscopic Investigations : Studies on 2-methoxy-4(phenyliminomethyl)phenol, which shares similarities with this compound, help in understanding the spectroscopic properties and potential applications of such compounds (Hijas et al., 2018).
Wirkmechanismus
Target of Action
It is known that phenolic compounds, which 4-(cyclopropylmethoxy)phenol is a derivative of, are active against a wide range of micro-organisms including some fungi and viruses . They are also known to interact with certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Mode of Action
Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . This suggests that this compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
For instance, they are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . These pathways are important for understanding the biosynthesis of individual phenolic compounds.
Result of Action
Phenolic compounds are known to have antioxidant and anti-inflammatory properties . They have been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Phenolic compounds, including 4-(Cyclopropylmethoxy)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and non-covalent interactions, such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . Specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Phenolic compounds have been shown to have effects on various types of cells and cellular processes . For instance, they can induce cell cycle arrest, inhibit oncogenic signaling cascades controlling cell proliferation, angiogenesis, apoptosis, and modulate reactive oxygen species (ROS) levels
Molecular Mechanism
The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression
Temporal Effects in Laboratory Settings
The temporal effects of phenolic compounds, including changes in their effects over time in laboratory settings, have been studied . Specific information on the stability, degradation, and long-term effects of this compound on cellular function observed in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
While the effects of phenolic compounds have been studied in animal models , specific studies on the dosage effects of this compound in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Phenolic compounds are synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
Phenolic compounds can be transported and distributed within cells and tissues . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not currently known.
Subcellular Localization
The subcellular localization of phenolic compounds can be predicted using bioinformatics tools . The specific subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be identified.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZFASAZLTLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548487 | |
| Record name | 4-(Cyclopropylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-24-5 | |
| Record name | 4-(Cyclopropylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
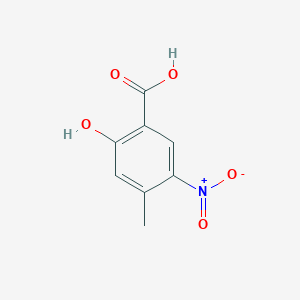
![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)
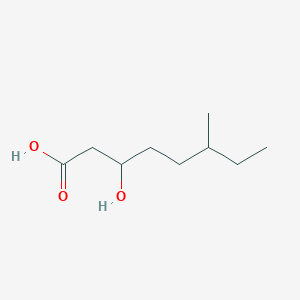
![(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide](/img/structure/B3021524.png)
